5,6-Dimethylbenzimidazole
Overview
Description
DIMEDAZOL, also known as 5,6-Dimethylbenzimidazole, is an organic compound with the molecular formula C9H10N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring. This compound is notable for its role as an intermediate in the biosynthesis of vitamin B12 and its broad-spectrum antimicrobial and antiprotozoal activities .
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethylbenzimidazole is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .
Mode of Action
This compound interacts with its target enzyme to catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and this compound (DMB) .
Biochemical Pathways
This compound is a component of vitamin B12 . It is biosynthesized from flavin mononucleotide by the enzyme this compound synthase . This compound plays a crucial role in the biosynthesis of the corrin macrocycle vitamin B12 .
Pharmacokinetics
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Result of Action
As a component of vitamin B12, this compound serves as a ligand for the cobalt atom . This interaction is crucial for the biological activity of vitamin B12, which is involved in various metabolic processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s chemical reactivity can be affected by the presence of other reactants or changes in temperature . .
Biochemical Analysis
Biochemical Properties
5,6-Dimethylbenzimidazole is involved in several biochemical reactions, primarily as a part of the vitamin B12 structure. It interacts with various enzymes and proteins, including this compound synthase, which catalyzes its formation from flavin mononucleotide . Additionally, it serves as a ligand for the cobalt atom in vitamin B12, facilitating the vitamin’s role in enzymatic reactions such as methylmalonyl-CoA mutase and methionine synthase . These interactions are essential for the proper functioning of these enzymes and the biochemical pathways they are involved in.
Cellular Effects
This compound influences various cellular processes through its role in vitamin B12. It affects cell function by participating in critical enzymatic reactions that are essential for DNA synthesis, fatty acid metabolism, and energy production . The presence of this compound in vitamin B12 is vital for maintaining normal cellular metabolism and function. It also impacts cell signaling pathways and gene expression by ensuring the proper functioning of vitamin B12-dependent enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the cobalt atom in vitamin B12, forming a stable complex that is essential for the vitamin’s activity . This binding interaction is crucial for the catalytic activity of vitamin B12-dependent enzymes. Additionally, this compound is involved in the conversion of flavin mononucleotide to its final form through the action of this compound synthase . This enzyme-mediated process is vital for the biosynthesis of vitamin B12 and its subsequent biological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over time, leading to a decrease in its effectiveness in supporting vitamin B12-dependent enzymatic reactions. Long-term studies have shown that the presence of this compound is crucial for maintaining cellular function and metabolic processes .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that varying dosages can impact its effectiveness and potential toxicity . At optimal dosages, this compound supports the synthesis of vitamin B12 and enhances metabolic functions. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular processes . These studies highlight the importance of maintaining appropriate dosage levels to ensure the beneficial effects of this compound without causing harm.
Metabolic Pathways
This compound is involved in the biosynthetic pathway of vitamin B12, where it is synthesized from flavin mononucleotide by the enzyme this compound synthase . This pathway is essential for the production of vitamin B12, which is crucial for various metabolic processes, including DNA synthesis, fatty acid metabolism, and energy production . The interaction of this compound with enzymes and cofactors in this pathway ensures the proper synthesis and function of vitamin B12.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the vitamin B12 molecule . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound is essential for ensuring the availability of vitamin B12 in various cellular compartments, where it can participate in enzymatic reactions and support metabolic functions .
Subcellular Localization
This compound is localized within cells as part of the vitamin B12 molecule . It is primarily found in the cytoplasm and mitochondria, where it participates in vitamin B12-dependent enzymatic reactions . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound is available in the right cellular compartments to support metabolic processes and maintain cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMEDAZOL typically involves the cyclization of o-phenylenediamine with acetic acid or its derivatives. One common method is the reaction of o-phenylenediamine with acetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form DIMEDAZOL .
Industrial Production Methods
In industrial settings, DIMEDAZOL is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity o-phenylenediamine and acetic acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
DIMEDAZOL undergoes various chemical reactions, including:
Oxidation: DIMEDAZOL can be oxidized by hydroxyl radicals, leading to the formation of hydroxylated products.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) and nitrogen oxides (NOx).
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides under anaerobic conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Hydroxylated DIMEDAZOL derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
DIMEDAZOL has a wide range of applications in scientific research:
Comparison with Similar Compounds
DIMEDAZOL is similar to other benzimidazole derivatives, such as:
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic drug with a similar mechanism of action to mebendazole.
Metronidazole: A nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.
Uniqueness
DIMEDAZOL is unique due to its specific substitution pattern (methyl groups at the 5 and 6 positions) and its role as an intermediate in vitamin B12 biosynthesis. This distinguishes it from other benzimidazole derivatives, which may have different substitution patterns and biological activities .
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQGASMPRMWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870631 | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
582-60-5 | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,6-Dimethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 5,6-Dimethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68316 | |
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Record name | 1H-Benzimidazole, 5,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/553XI1DS20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205.5 °C | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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